Cyclopropyl-(2-iodo-benzyl)-amine
Overview
Description
Cyclopropyl-(2-iodo-benzyl)-amine is an organic compound characterized by the presence of a cyclopropyl group attached to a benzylamine moiety, which is further substituted with an iodine atom at the ortho position of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl-(2-iodo-benzyl)-amine typically involves the following steps:
Formation of Cyclopropyl-(2-iodo-benzyl) Intermediate: The initial step involves the iodination of benzylamine to introduce the iodine atom at the ortho position. This can be achieved using iodine and a suitable oxidizing agent.
Cyclopropylation: The cyclopropyl group is introduced through a cyclopropanation reaction, which can be carried out using diazomethane or other cyclopropanating agents in the presence of a catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale iodination and cyclopropanation processes, optimized for yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl-(2-iodo-benzyl)-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the iodine substituent to a hydrogen atom or other functional groups.
Substitution: The iodine atom can be substituted with other nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while substitution reactions can produce a variety of substituted benzylamines.
Scientific Research Applications
Cyclopropyl-(2-iodo-benzyl)-amine has several applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic transformations.
Biology: The compound can be used as a probe to study biological processes involving amine-containing compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which Cyclopropyl-(2-iodo-benzyl)-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyclopropyl group can influence the compound’s binding affinity and specificity, while the iodine atom can participate in halogen bonding interactions. These interactions can modulate the activity of the target molecules and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Benzyl bromide: Similar in structure but with a bromine atom instead of iodine.
2-Amino-N-cyclopropyl-N-(2-iodo-benzyl)-acetamide: Contains an acetamide group in place of the amine.
Uniqueness
Cyclopropyl-(2-iodo-benzyl)-amine is unique due to the presence of both the cyclopropyl and iodine substituents, which confer distinct chemical and biological properties. These features make it a valuable compound for various research applications and differentiate it from other similar compounds.
Properties
IUPAC Name |
N-[(2-iodophenyl)methyl]cyclopropanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12IN/c11-10-4-2-1-3-8(10)7-12-9-5-6-9/h1-4,9,12H,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEXZIEHSLZOGDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CC=CC=C2I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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